molecular formula C11H20O B12758280 6-Octen-1-ol, 3,7-dimethyl-2-methylene-, (R)- CAS No. 120093-50-7

6-Octen-1-ol, 3,7-dimethyl-2-methylene-, (R)-

Cat. No.: B12758280
CAS No.: 120093-50-7
M. Wt: 168.28 g/mol
InChI Key: QGRLZQDPVRYSKI-SNVBAGLBSA-N
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Description

6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®-, also known as ®-3,7-dimethyl-2-methyleneoct-6-en-1-ol, is an organic compound with the molecular formula C11H20O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of citronellol and is known for its pleasant floral odor, making it a valuable component in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- can be achieved through several methods. One common approach involves the catalytic hydrogenation of geraniol or nerol, followed by selective oxidation and reduction steps to introduce the desired functional groups. The reaction conditions typically involve the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of geraniol or nerol using alcohol dehydrogenases or reductases can yield the desired ®-enantiomer with high purity. This method is preferred due to its environmentally friendly nature and high efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and insect repellent properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can lead to the disruption of microbial cell walls, resulting in antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Citronellol: 3,7-dimethyloct-6-en-1-ol

    Geraniol: 3,7-dimethyl-2,6-octadien-1-ol

    Nerol: 3,7-dimethyl-2,6-octadien-1-ol

Uniqueness

6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- is unique due to its specific structural features, including the presence of a methylene group at the 2-position and its chiral nature. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

120093-50-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol

InChI

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10,12H,4-5,7-8H2,1-3H3/t10-/m1/s1

InChI Key

QGRLZQDPVRYSKI-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)C(=C)CO

Canonical SMILES

CC(CCC=C(C)C)C(=C)CO

Origin of Product

United States

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